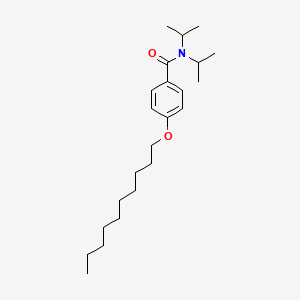
8-chloro-2-methyl-3-propyl-4-quinolinyl imidothiocarbamate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-chloro-2-methyl-3-propyl-4-quinolinyl imidothiocarbamate hydrochloride, also known as SN-38, is a synthetic derivative of camptothecin, a natural alkaloid found in the bark of the Chinese tree Camptotheca acuminata. SN-38 has been extensively studied for its anticancer properties, particularly in the treatment of colorectal cancer.
作用机制
8-chloro-2-methyl-3-propyl-4-quinolinyl imidothiocarbamate hydrochloride exerts its anticancer effects by inhibiting topoisomerase I, as mentioned earlier. Inhibition of topoisomerase I results in the accumulation of single-strand breaks in DNA, which leads to the formation of double-strand breaks during replication. These double-strand breaks are lethal to cancer cells, as they cannot be repaired efficiently. In addition, 8-chloro-2-methyl-3-propyl-4-quinolinyl imidothiocarbamate hydrochloride has been shown to induce apoptosis in cancer cells by activating the caspase cascade, a series of proteolytic enzymes that are involved in the programmed cell death pathway.
Biochemical and Physiological Effects
8-chloro-2-methyl-3-propyl-4-quinolinyl imidothiocarbamate hydrochloride has been shown to have a number of biochemical and physiological effects in cancer cells. It has been shown to inhibit DNA synthesis and repair, induce cell cycle arrest, and activate apoptosis. In addition, 8-chloro-2-methyl-3-propyl-4-quinolinyl imidothiocarbamate hydrochloride has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
实验室实验的优点和局限性
8-chloro-2-methyl-3-propyl-4-quinolinyl imidothiocarbamate hydrochloride has several advantages for lab experiments. It is relatively easy to synthesize and is readily available from commercial sources. It has also been extensively studied in preclinical and clinical studies, which makes it a well-characterized compound. However, 8-chloro-2-methyl-3-propyl-4-quinolinyl imidothiocarbamate hydrochloride has several limitations for lab experiments. It is highly toxic and requires careful handling. In addition, it is not very water-soluble, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the study of 8-chloro-2-methyl-3-propyl-4-quinolinyl imidothiocarbamate hydrochloride. One area of research is the development of more water-soluble derivatives of 8-chloro-2-methyl-3-propyl-4-quinolinyl imidothiocarbamate hydrochloride, which would make it easier to administer in vivo. Another area of research is the development of targeted delivery systems for 8-chloro-2-methyl-3-propyl-4-quinolinyl imidothiocarbamate hydrochloride, which would allow for more selective delivery to cancer cells. Finally, there is ongoing research into the combination of 8-chloro-2-methyl-3-propyl-4-quinolinyl imidothiocarbamate hydrochloride with other anticancer agents, which may improve its efficacy and reduce toxicity.
Conclusion
In conclusion, 8-chloro-2-methyl-3-propyl-4-quinolinyl imidothiocarbamate hydrochloride is a synthetic derivative of camptothecin that has been extensively studied for its anticancer properties. It inhibits topoisomerase I, induces apoptosis, and inhibits angiogenesis, making it a promising agent for the treatment of cancer. While it has several advantages for lab experiments, it is highly toxic and requires careful handling. Future research directions include the development of more water-soluble derivatives, targeted delivery systems, and combination therapy with other anticancer agents.
合成方法
8-chloro-2-methyl-3-propyl-4-quinolinyl imidothiocarbamate hydrochloride is synthesized from irinotecan, a prodrug that is converted to 8-chloro-2-methyl-3-propyl-4-quinolinyl imidothiocarbamate hydrochloride in the body. Irinotecan is synthesized from camptothecin through a series of chemical reactions that involve esterification and reduction. The final step in the synthesis of irinotecan is the conversion of the lactone ring to a carboxylate group, which makes the molecule more water-soluble and less toxic. Once irinotecan is administered, it is metabolized by carboxylesterases to form 8-chloro-2-methyl-3-propyl-4-quinolinyl imidothiocarbamate hydrochloride, which is the active metabolite responsible for the anticancer effects.
科学研究应用
8-chloro-2-methyl-3-propyl-4-quinolinyl imidothiocarbamate hydrochloride has been extensively studied for its anticancer properties in preclinical and clinical studies. It has been shown to inhibit topoisomerase I, an enzyme that is essential for DNA replication and transcription. By inhibiting topoisomerase I, 8-chloro-2-methyl-3-propyl-4-quinolinyl imidothiocarbamate hydrochloride prevents DNA from unwinding, leading to the accumulation of single-strand breaks and ultimately cell death. 8-chloro-2-methyl-3-propyl-4-quinolinyl imidothiocarbamate hydrochloride has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
属性
IUPAC Name |
(8-chloro-2-methyl-3-propylquinolin-4-yl) carbamimidothioate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3S.ClH/c1-3-5-9-8(2)18-12-10(6-4-7-11(12)15)13(9)19-14(16)17;/h4,6-7H,3,5H2,1-2H3,(H3,16,17);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQZQCIYJQFBNBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=C2C(=C1SC(=N)N)C=CC=C2Cl)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl2N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(8-Chloro-2-methyl-3-propylquinolin-4-yl) carbamimidothioate;hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1-(3-methylbutyl)-3-(3-pyridinylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5203518.png)
![3-{[3-(9H-carbazol-9-yl)propanoyl]hydrazono}-2-oxo-7-indolinecarboxylic acid](/img/structure/B5203525.png)
![3-{[4-(1-piperidinyl)-2-butyn-1-yl]oxy}propanenitrile](/img/structure/B5203532.png)
![N-(4-methylphenyl)-N'-[2-(4-phenyl-1-piperazinyl)ethyl]urea](/img/structure/B5203540.png)
![1-(2-adamantyl)-4-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B5203541.png)
![2-methyl-N-(4-methylphenyl)-5-[(4-methyl-1-piperazinyl)carbonyl]benzenesulfonamide](/img/structure/B5203549.png)
![N~1~-allyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-methylbenzyl)glycinamide](/img/structure/B5203557.png)
![1-[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-(6-quinoxalinylmethyl)methanamine](/img/structure/B5203560.png)
![2-methoxy-4-[(3-methyl-1-piperidinyl)methyl]-6-nitrophenol](/img/structure/B5203599.png)
![1-{2-[2-(4-fluorophenoxy)ethoxy]ethoxy}-2-methoxy-4-(1-propen-1-yl)benzene](/img/structure/B5203602.png)
![1-(3-{3-[(4-isopropylphenyl)amino]-1-piperidinyl}-3-oxopropyl)-2-pyrrolidinone](/img/structure/B5203613.png)

![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~1~-(1-isopropyl-2-methylpropyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5203622.png)